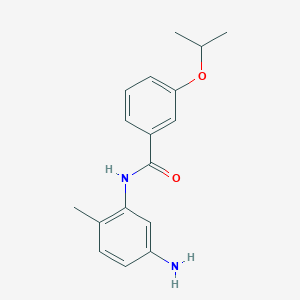

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide

Overview

Description

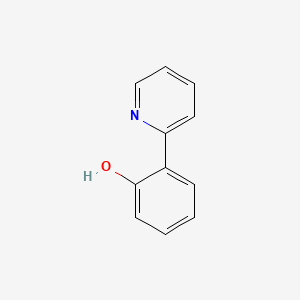

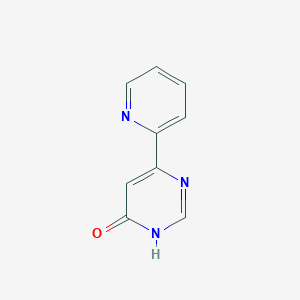

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound that has been studied for its potential applications in various fields . It’s also known as an intermediate for the preparation of imatinib, which is an anticancer agent .

Synthesis Analysis

This compound can be synthesized by simple addition reaction of functionalized phenyl isocyanates/isothiocyanates with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (imatinib intermediate) in the presence of 1,4-dimethyl piperazine (DMPZ) as a base . Another method involves the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .Molecular Structure Analysis

The molecular formula of this compound is C16H15N5 . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis

The Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine or ammonia, is one of the reactions that this compound can undergo .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 370.8±30.0 °C at 760 mmHg, and a flash point of 178.1±24.6 °C . It also has a molar refractivity of 54.2±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 157.6±3.0 cm3 .Scientific Research Applications

Medicinal Chemistry and Drug Design

This compound is utilized in medicinal chemistry research for the design of new pharmaceutical agents. Its structure serves as a scaffold for the development of novel drugs with potential therapeutic applications. The amino and benzamide groups present in the compound can be modified to produce derivatives with varying biological activities, which can be screened for their efficacy in treating various diseases .

Agricultural Chemistry

In the field of agriculture, such compounds are explored for their potential use as agrochemicals. They may be tested for pesticidal or herbicidal activities, contributing to the development of new products that can protect crops from pests and diseases while being safe for the environment .

Industrial Applications

The chemical properties of N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide may be harnessed in industrial processes. For instance, it could be used as an intermediate in the synthesis of dyes, pigments, or other materials that require specific aromatic amine functionalities .

Environmental Impact Studies

Research into the environmental impact of chemicals includes studying compounds like N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide. Scientists assess its biodegradability, toxicity to aquatic and terrestrial life, and potential accumulation in ecosystems to ensure it does not pose a significant environmental threat .

Biotechnology Applications

In biotechnology, this compound might be used in the development of biosensors or as a building block for bioconjugation with proteins and antibodies. Its reactive groups allow for the attachment to biomolecules, which can be useful in diagnostic assays or targeted drug delivery systems .

Chemical Research

The compound is of interest in fundamental chemical research, where it can be used to study reaction mechanisms, synthesis pathways, and the development of new synthetic methodologies. Its behavior under different chemical conditions can provide insights into the reactivity of similar compounds .

Mechanism of Action

properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11(2)21-15-6-4-5-13(9-15)17(20)19-16-10-14(18)8-7-12(16)3/h4-11H,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVYTWICUCYEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

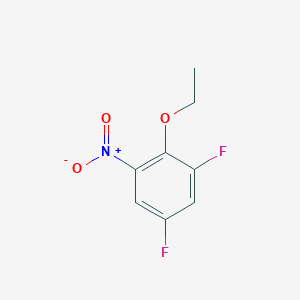

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=CC=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-3-isopropoxybenzamide | |

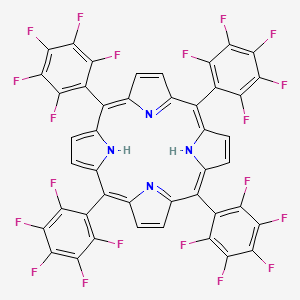

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-(difluoromethoxy)benzo[d]thiazole](/img/structure/B1460005.png)

![Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate](/img/structure/B1460009.png)

![3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B1460012.png)

![Dimethyl 2-[2-(3-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1460013.png)

![7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1460016.png)

![2-[2-(Phenylmethoxycarbonylamino)butanoylamino]acetic acid](/img/structure/B1460020.png)